molecular formula C17H18BrFN2O3S B3624217 N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3624217
M. Wt: 429.3 g/mol
InChI Key: DVIPDSLAMQFBQR-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is attached to an amide functional group .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the benzene ring, the introduction of the amide group, and the addition of the various substituents. The exact process would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure would be expected to show the benzene ring, the amide group, and the various substituents .


Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific substituents present. For example, the bromo and fluoro groups might be expected to undergo substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the benzene ring would suggest that the compound is likely to be relatively stable and non-polar, while the amide group could confer some degree of polarity .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. For example, some benzamides are known to have activity against certain enzymes or receptors .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. For example, compounds containing bromine or fluorine can be hazardous if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for research on such compounds could include further investigation of their synthesis, properties, and potential applications. This could involve experimental studies, computational modeling, or a combination of both .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c1-11-4-6-14(8-12(11)2)21(25(3,23)24)10-17(22)20-16-7-5-13(18)9-15(16)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPDSLAMQFBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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